molecular formula C17H22ClN3O4S2 B2991113 1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 957013-69-3

1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2991113
CAS No.: 957013-69-3
M. Wt: 431.95
InChI Key: WZKJVRPCECDVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a sulfonamide derivative featuring a pyrazole core linked to a 3-methylpiperidine moiety via dual sulfonyl groups. Its structure includes a 4-chlorobenzenesulfonyl substituent at the pyrazole N1-position and a second sulfonyl group at the pyrazole C4-position, connecting to the piperidine ring.

Key structural attributes include:

  • Pyrazole ring: Substituted with 3,5-dimethyl groups, which enhance steric stability and influence electronic properties.
  • Sulfonyl bridges: Dual sulfonyl groups may increase polarity, affecting solubility and binding interactions.
  • 3-Methylpiperidine: A conformationally constrained amine that could influence pharmacokinetics (e.g., metabolic resistance).

Properties

IUPAC Name

1-[1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O4S2/c1-12-5-4-10-20(11-12)27(24,25)17-13(2)19-21(14(17)3)26(22,23)16-8-6-15(18)7-9-16/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJVRPCECDVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine, often referred to in the literature by its chemical structure or various identifiers, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24ClN3O3S
  • Molecular Weight : 397.9 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-1-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]ethanol
  • CAS Number : Not explicitly provided in the sources.

Biological Activity Overview

Research into the biological activity of this compound suggests several areas of interest:

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against various bacterial strains. The presence of a pyrazole ring and sulfonyl groups may enhance the compound's ability to inhibit bacterial growth through interference with folate synthesis pathways.

Anti-inflammatory Properties

Compounds containing sulfonamide and pyrazole functionalities have been investigated for their anti-inflammatory effects. These compounds may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, contributing to reduced inflammation in various models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrazole and piperidine moieties can significantly influence potency and selectivity against target enzymes or receptors.

Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial properties of a related sulfonamide derivative that shares structural similarities with our compound. The results indicated that modifications to the piperidine ring could enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The study highlighted that specific substitutions on the aromatic rings improved binding affinity to bacterial targets .

CompoundActivity Against MRSABinding Affinity (µM)
AYes2.5
BYes1.0
CNoN/A

Study 2: Anti-inflammatory Mechanism

In another investigation, a series of pyrazole-based sulfonamides were tested for their ability to inhibit COX enzymes. The results demonstrated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in inflammatory diseases .

CompoundCOX Inhibition (%)IC50 (µM)
D850.5
E751.0
F305.0

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Properties Source
1-{[1-(4-Chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine C₁₈H₂₁ClN₄O₄S₂ (estimated) ~485.0 g/mol Dual sulfonyl groups; 3,5-dimethylpyrazole; 3-methylpiperidine N/A (inferred logP: ~2.5; moderate aqueous solubility) Inference
1-(4-Chlorobenzenesulfonyl)-3-propylurea (Chloropropamide) C₁₀H₁₃ClN₂O₃S 276.74 g/mol Single sulfonyl group; propylurea chain logP: 1.738; melting point: 82–83°C; standard enthalpy: -294.51 kJ/mol
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine C₁₉H₂₂Cl₂N₄O₂S (estimated) ~457.4 g/mol Single sulfonyl group; dichlorobenzyl; ethyl/methylpyrazole N/A (inferred higher lipophilicity due to dichlorobenzyl group)
1-BENZYL-3-[(4-CHLOROPHENYL)SULFANYL]-4-(4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]PIPERAZINO)... C₂₇H₂₃Cl₂F₃N₄O₂S 595.46 g/mol Piperazine-pyrrolidine hybrid; trifluoromethylpyridine; sulfanyl group N/A (complex structure suggests potential CNS activity)

Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s dual sulfonyl groups distinguish it from simpler sulfonamides like chloropropamide, which has a single sulfonyl linkage. This may enhance binding affinity to targets like carbonic anhydrase or protease enzymes but could reduce metabolic stability due to increased polarity .

Substituent Effects on Physicochemical Properties :

  • The 3-methylpiperidine group likely improves membrane permeability relative to urea derivatives (e.g., chloropropamide), which exhibit higher polarity .
  • The absence of trifluoromethyl groups (as in ) may result in lower metabolic resistance but fewer off-target effects.

Synthetic Challenges :

  • The dual sulfonyl groups in the target compound may pose synthesis challenges, requiring precise control of sulfonation steps to avoid over-functionalization, a common issue in pyrazole chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.